rac-tert-butyl (1R,5S,7s)-7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
Description
rac-tert-butyl (1R,5S,7s)-7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is a bicyclic amine derivative featuring a 3-azabicyclo[3.3.1]nonane scaffold. This compound is characterized by a tert-butyl carbamate protecting group at the 3-position and an amino group at the 7s-position, with stereochemistry specified as 1R,5S,7s. The hydrochloride salt enhances its solubility and stability, making it suitable for synthetic intermediates in medicinal chemistry, particularly in the development of receptor-targeted therapies .
The 3-azabicyclo[3.3.1]nonane core is a conformationally restricted structure that mimics tropane alkaloids, enabling interactions with biological targets such as nicotinic acetylcholine receptors (nAChRs) or monoamine transporters . Its synthesis typically involves multistep routes, including cyclization and protective group strategies, as exemplified in related compounds (e.g., tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate) .
Properties
CAS No. |
2648868-19-1 |
|---|---|
Molecular Formula |
C13H25ClN2O2 |
Molecular Weight |
276.80 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-7-9-4-10(8-15)6-11(14)5-9;/h9-11H,4-8,14H2,1-3H3;1H/t9-,10+,11?; |
InChI Key |
KAESWDMCPJHMQV-DIVWUKMWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H](C1)CC(C2)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)CC(C2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Radical Cyclization from Piperidine Precursors
A widely cited approach involves radical-mediated cyclization of Boc-protected piperidine derivatives. For example, tert-butyl N-(2-vinylpiperidin-4-yl)carbamate undergoes BuSnH-mediated cyclization to form the bicyclo[3.3.1] skeleton (Fig. 1).
Reaction Conditions :
-
Substrate: Boc-protected piperidine with allyl or vinyl substituents.
-
Reagent: BuSnH (1.2 equiv), AIBN (0.1 equiv) in toluene.
-
Temperature: 80°C, reflux.
This method leverages the stability of the Boc group under radical conditions, enabling selective hydrogen abstraction to form the bicyclic framework. However, diastereomeric mixtures often result, necessitating chromatographic separation.
Ring-Closing Metathesis (RCM)
Olefin metathesis has been employed to construct the bicyclo[3.3.1] system from diene precursors. For instance, N-Boc-3,7-diene-piperidine undergoes RCM using Grubbs 2nd-generation catalyst to yield the bicyclic product (Table 1).
Table 1 : RCM Optimization for Bicyclo[3.3.1] Formation
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Grubbs II | DCM | 40 | 12 | 78 |
| Hoveyda-Grubbs | Toluene | 80 | 6 | 85 |
Post-metathesis hydrogenation (H, Pd/C) saturates the olefin, while Boc deprotection (HCl/dioxane) yields the hydrochloride salt.
SN2 Cyclization of Sulfonates
A patent-derived method (CN102633804A) outlines a three-step sequence for azabicyclo systems:
-
Amino Protection : Trans-4-aminocyclohexanol reacts with trifluoroacetic anhydride (TFAA) in acetonitrile to protect the amine (100% yield).
-
Sulfonylation : The hydroxyl group is converted to a mesylate using methanesulfonyl chloride (MsCl) and base (0°C, 100% yield).
-
Cyclization : Treatment with KCO in methanol/water induces intramolecular SN2 displacement, forming the bicyclic amine (90% yield).
Adapting this protocol, the Boc group is introduced post-cyclization via reaction with Boc anhydride and DMAP, followed by HCl salt formation (87% yield).
Stereochemical Considerations
The rac designation implies a racemic mixture, suggesting that existing methods lack stereochemical control. However, chiral pool strategies using enantiopure starting materials (e.g., L-pipecolic acid) have been explored for related azabicyclo compounds. For example, ethyl L-pipecolinate was converted to a tricyclic acetal intermediate, which underwent RCM to afford the bicyclo[3.3.1] system with retained stereochemistry.
Comparative Analysis of Methods
Table 2 : Advantages and Limitations of Synthetic Routes
| Method | Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|
| Radical Cyclization | 85–95 | Low | Moderate |
| RCM | 75–85 | Moderate | High |
| SN2 Cyclization | 80–90 | Low | High |
Radical cyclization offers high yields but poor stereoselectivity, whereas RCM provides better control at the cost of catalyst expense. The SN2 approach is scalable but requires precise leaving-group activation.
Experimental Protocols
Representative Procedure: Radical Cyclization
-
Substrate Preparation :
-
Salt Formation :
Chemical Reactions Analysis
Types of Reactions: : Rac-tert-butyl (1R,5S,7s)-7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride can undergo several types of chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions: : These reactions often require specific reagents:
Oxidizing agents like potassium permanganate for oxidation
Reducing agents such as lithium aluminum hydride for reduction
Nucleophiles for substitution reactions, often under basic conditions
Major Products Formed: : The major products formed depend on the type of reaction:
Oxidation may yield ketones or carboxylic acids
Reduction may yield alcohols or amines
Substitution can result in a variety of derivatives based on the nucleophile used
Scientific Research Applications
Rac-tert-butyl (1R,5S,7s)-7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride has a wide range of applications:
Chemistry: : Used as a chiral building block in the synthesis of more complex molecules.
Biology: : Studied for its potential effects on biological systems, particularly in modulating neurotransmitter activity.
Medicine: : Explored for its therapeutic potential in treating neurological disorders such as depression and anxiety.
Industry: : Utilized in the development of specialty chemicals and pharmaceuticals due to its unique structure and reactivity.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets and pathways:
Molecular Targets: : It may act on neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: : By modulating these targets, it can influence key pathways related to mood regulation and neuronal signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Key Observations:
- Substituent Effects: The presence of a benzyloxycarbonyl group (e.g., in ) increases steric bulk, affecting reactivity in amide bond formation.
- Stereochemistry: The exo configuration in methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl contrasts with the endo preference in the target compound, impacting receptor binding selectivity.
- Ring System Variations: The 3,7-diazabicyclo[3.3.1]nonane scaffold () adds a second nitrogen, enhancing basicity and hydrogen-bonding capacity compared to the monocyclic target compound.
Biological Activity
Rac-tert-butyl (1R,5S,7S)-7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article explores its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₃H₂₅ClN₂O₂ and a molecular weight of 274.79 g/mol. It features a bicyclic structure that is significant for its interaction with biological targets.
The biological activity of this compound primarily revolves around its interaction with nAChRs, which are crucial for neurotransmission in the central nervous system (CNS). The 3,7-diazabicyclo[3.3.1]nonane scaffold present in the compound has been shown to influence receptor selectivity and affinity through structural modifications.
Key Findings:
- Subtype Selectivity : Variations in the scaffold can lead to compounds with higher affinities for specific nAChR subtypes, such as α4β2 .
- Agonistic Activity : Compounds derived from this scaffold exhibit diverse activation profiles; small alkyl substituents tend to produce stronger agonistic effects compared to larger aryl groups which may shift the activity towards partial agonism or antagonism .
Research Studies and Case Studies
Several studies have investigated the pharmacological properties of compounds similar to this compound:
- Study on nAChR Interaction :
- Electrophysiological Responses :
Biological Activity Table
| Activity | Description |
|---|---|
| Receptor Interaction | Binds selectively to nAChRs, especially α4β2 subtype |
| Agonistic Profile | Strong agonism with small alkyl substituents; partial agonism with aryl groups |
| CNS Penetration | Potentially crosses the blood-brain barrier due to its lipophilic nature |
| Toxicity Profile | Moderate toxicity; precaution advised for handling due to irritant properties |
Q & A
Q. What is the molecular structure and stereochemical significance of this compound?
The compound features a 3-azabicyclo[3.3.1]nonane core with a tert-butyl carboxylate group and a primary amine at the 7-position. The stereochemistry (1R,5S,7s) is critical: the 1R and 5S configurations define the bicyclic framework’s spatial arrangement, while the 7s denotes the endo/exo orientation of the amino group. This stereochemistry influences hydrogen-bonding potential and interactions with biological targets, such as enzymes or receptors .
Q. What are the recommended synthetic routes for this compound?
Synthesis typically involves multi-step sequences:
Core formation : Cyclization of tert-butyl 3-aminocrotonate with ketones (e.g., acetylacetone) under acidic conditions to form the bicyclic backbone.
Functionalization : Introduction of the 7-amino group via reductive amination or nucleophilic substitution.
Protection/deprotection : Use of benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to protect amines during synthesis .
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| 1 | Acetylacetone, H2SO4, 60°C | 45% | Competing side reactions (e.g., over-oxidation) |
| 2 | NH3, LiAlH4, THF, -20°C | 62% | Stereochemical control at C7 |
| 3 | Boc2O, DMAP, CH2Cl2 | 85% | Removal of residual protecting groups |
Q. How is the compound characterized spectroscopically?
Key techniques include:
- NMR : <sup>1</sup>H NMR signals at δ 1.43 (tert-butyl), δ 3.25–3.75 (bicyclic protons), and δ 7.30–7.50 (aromatic protons in intermediates) confirm structural integrity .
- HRMS : Exact mass [M+H]<sup>+</sup> = 300.2054 (calculated) vs. observed 300.2056 .
- X-ray crystallography : Resolves stereochemical ambiguities in the bicyclic core .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection and catalyst design. For example:
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC50 values (e.g., 10 nM vs. 500 nM for enzyme inhibition) may arise from:
- Assay conditions : Buffer pH (7.4 vs. 6.8) alters protonation states of the amino group.
- Stereochemical impurities : Even 2% enantiomeric excess (ee) of the 7R isomer reduces potency by 50% .
Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to verify ee >99% .
Q. How does the bicyclic framework influence stability under physiological conditions?
The rigid bicyclic structure enhances metabolic stability compared to monocyclic analogs:
Q. What are the limitations of current catalytic methods for asymmetric synthesis?
Chiral catalysts (e.g., BINOL-derived phosphoric acids) achieve moderate enantioselectivity (70–80% ee) due to:
Q. How can structural modifications enhance binding to neurological targets?
Rational design focuses on:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
